molecular formula C8H11NO2 B14048701 (3R,4R)-3-Ethynyl-3-hydroxy-1,4-dimethylpyrrolidin-2-one

(3R,4R)-3-Ethynyl-3-hydroxy-1,4-dimethylpyrrolidin-2-one

Cat. No.: B14048701
M. Wt: 153.18 g/mol
InChI Key: JSZUVSCDAIYANW-SVRRBLITSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,4R)-3-ETHYNYL-3-HYDROXY-1,4-DIMETHYL-PYRROLIDIN-2-ONE is a chiral compound with significant potential in various scientific fields. Its unique structure, characterized by the presence of an ethynyl group, a hydroxyl group, and two methyl groups on a pyrrolidinone ring, makes it an interesting subject for research and application.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-3-ETHYNYL-3-HYDROXY-1,4-DIMETHYL-PYRROLIDIN-2-ONE typically involves several steps, starting from readily available starting materials. One common method involves the use of asymmetric 1,3-dipolar cycloaddition reactions. For instance, the dipolarophile (E)-3-benzyloxypropenoyl-(2’S)-bornane-10,2-sultam can be reacted with an achiral ylide precursor, such as N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine, to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, temperature control, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-3-ETHYNYL-3-HYDROXY-1,4-DIMETHYL-PYRROLIDIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The ethynyl group can be reduced to an ethyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an ethyl-substituted pyrrolidinone.

    Substitution: Formation of various substituted pyrrolidinones depending on the reagent used.

Scientific Research Applications

(3R,4R)-3-ETHYNYL-3-HYDROXY-1,4-DIMETHYL-PYRROLIDIN-2-ONE has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3R,4R)-3-ETHYNYL-3-HYDROXY-1,4-DIMETHYL-PYRROLIDIN-2-ONE involves its interaction with specific molecular targets. For instance, it may act on purine nucleoside phosphorylase, affecting the metabolism of nucleotides . This interaction can lead to various biological effects, including modulation of enzyme activity and alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,4R)-3-ETHYNYL-3-HYDROXY-1,4-DIMETHYL-PYRROLIDIN-2-ONE is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

(3R,4R)-3-ethynyl-3-hydroxy-1,4-dimethylpyrrolidin-2-one

InChI

InChI=1S/C8H11NO2/c1-4-8(11)6(2)5-9(3)7(8)10/h1,6,11H,5H2,2-3H3/t6-,8+/m1/s1

InChI Key

JSZUVSCDAIYANW-SVRRBLITSA-N

Isomeric SMILES

C[C@@H]1CN(C(=O)[C@@]1(C#C)O)C

Canonical SMILES

CC1CN(C(=O)C1(C#C)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.